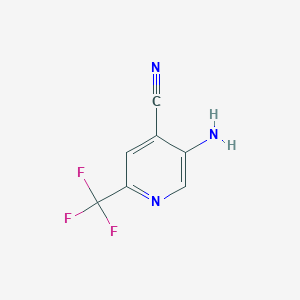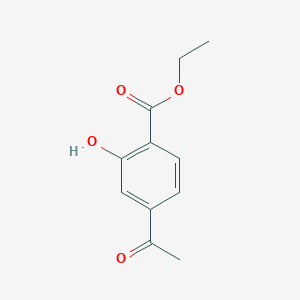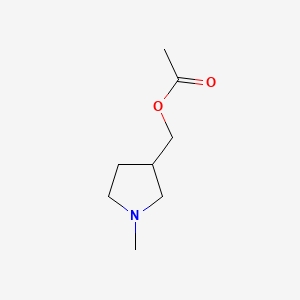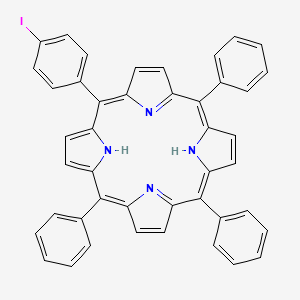
2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is a derivative of isoindoline-1,3-dione and features a pyrrolidinone ring, making it an interesting subject for research in organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a suitable pyrrolidinone derivative. One common method involves the use of a solventless reaction under heating conditions, which aligns with green chemistry principles . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
科学研究应用
2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione has several scientific research applications:
作用机制
The mechanism of action of 2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: This compound is similar in structure and is used in the development of thalidomide-based PROTACs.
2-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione:
Uniqueness
2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione is unique due to its specific combination of the pyrrolidinone and isoindoline-1,3-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC 名称 |
2-(1-methyl-2-oxopyrrolidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c1-14-7-6-10(13(14)18)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3 |
InChI 键 |
UBDGGDUWSGLVTF-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)



![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/no-structure.png)
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)




![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
